
N-(2,4,6-Trimethoxybenzyl)formamide
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Overview
Description
N-(2,4,6-Trimethoxybenzyl)formamide is an organic compound characterized by the presence of a formamide group attached to a benzyl ring substituted with three methoxy groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trimethoxybenzyl)formamide typically involves the reaction of 2,4,6-trimethoxybenzylamine with formic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the formamide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: N-(2,4,6-Trimethoxybenzyl)formamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of 2,4,6-trimethoxybenzoic acid.
Reduction: Formation of 2,4,6-trimethoxybenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N-(2,4,6-Trimethoxybenzyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4,6-Trimethoxybenzyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and formamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2,4,6-Trimethylphenyl)formamide: Similar structure but with methyl groups instead of methoxy groups.
N-(2,4,6-Trimethoxyphenyl)formamide: Similar structure but with the formamide group attached directly to the benzene ring.
Uniqueness: N-(2,4,6-Trimethoxybenzyl)formamide is unique due to the presence of the benzyl group and the specific positioning of the methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(2,4,6-Trimethoxybenzyl)formamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and data tables.
This compound is characterized by the presence of three methoxy groups on a benzene ring and an attached formamide group. The methoxy groups enhance the compound's ability to participate in hydrogen bonding, which is crucial for its biological interactions.
The synthesis typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with formamide under controlled conditions. This reaction can be optimized through various methods such as refluxing or using microwave irradiation to improve yield and purity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including Hela and A549 cells. The results showed promising inhibitory activity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | Hela | 4.03 |
This compound | A549 | 12.30 |
Docetaxel (control) | Hela | 10.8 |
Docetaxel (control) | A549 | 56.1 |
These findings suggest that this compound is more potent than docetaxel in inhibiting Hela cells and shows moderate activity against A549 cells .
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to effectively bind to these targets through hydrogen bonding and other non-covalent interactions.
Case Studies
- Inhibition of VEGFR2 and EGFR : In a comparative study, this compound demonstrated IC50 values of 98.1 µM for VEGFR2 and 106 µM for EGFR inhibition. This positions it as a potential candidate for further development as an anticancer agent targeting these pathways .
- Cytotoxicity Evaluation : Additional studies have shown that the compound has a favorable cytotoxic profile against several cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for therapeutic applications.
Applications in Medicine
Given its biological activity, this compound is being explored for various therapeutic applications:
- Anticancer Treatment : Due to its potent inhibitory effects on cancer cell lines.
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects which warrant further investigation.
- Chemical Intermediate : It serves as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals .
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
N-[(2,4,6-trimethoxyphenyl)methyl]formamide |
InChI |
InChI=1S/C11H15NO4/c1-14-8-4-10(15-2)9(6-12-7-13)11(5-8)16-3/h4-5,7H,6H2,1-3H3,(H,12,13) |
InChI Key |
LJJWAISDTUWMQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNC=O)OC |
Origin of Product |
United States |
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